tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate: is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a cyclopentyl-3-oxopropan-2-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl-3-oxopropan-2-yl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is used in the synthesis of complex organic molecules. It serves as a building block in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its role in drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include enzyme inhibition and modulation of protein function.
Comparison with Similar Compounds
tert-Butyl carbamate: Used in similar palladium-catalyzed reactions and serves as a precursor for various organic syntheses.
tert-Butyl N-(benzyloxy)carbamate: Participates in cyclization reactions to form cyclic hydroxamic acids.
tert-Butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate: Similar structure with cyclopropylamino group, used in medicinal chemistry.
Uniqueness: tert-Butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is unique due to its specific cyclopentyl-3-oxopropan-2-yl moiety, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research make it a valuable compound.
Properties
CAS No. |
1784978-14-8 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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